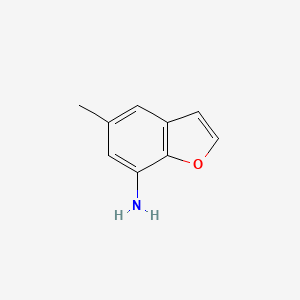

5-Methylbenzofuran-7-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

5-methyl-1-benzofuran-7-amine |

InChI |

InChI=1S/C9H9NO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,10H2,1H3 |

InChI Key |

CPUOPWIKBFFBNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)N)OC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylbenzofuran 7 Amine and Its Derivatives

Direct Synthesis Strategies for 5-Methylbenzofuran-7-amine

Direct synthesis of this compound often involves a multi-step approach starting from readily available precursors. These methods focus on the sequential construction of the benzofuran (B130515) core followed by the introduction or modification of the amino and methyl functionalities.

Cyclization Reactions and Annulation Approaches

Cyclization reactions are a cornerstone in the synthesis of the benzofuran ring system. These methods typically involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring. For the synthesis of 7-aminobenzofuran (B1280361) derivatives, this often entails the cyclization of a suitably substituted phenol.

One documented approach for a related compound, 5-aminobenzofuran-2-carboxylate, involves a sequence starting from salicylaldehyde (B1680747) and an aniline (B41778) diazonium salt. This is followed by etherification with an alkyl haloacetate, a ring-closing reaction, and finally, a reduction of a nitro group to the desired amine. google.com A plausible adaptation for this compound would start with a 2-amino-4-methylphenol (B1222752) derivative.

Intramolecular cyclization of ortho-alkenylphenols can also yield benzofurans. rsc.org Furthermore, acid-catalyzed cyclization of compounds containing a carbonyl group through dehydration is a common strategy for forming the benzofuran ring. rsc.org Another approach is the intramolecular Friedel–Crafts reaction. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Benzofuran Ring Construction

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Palladium, copper, rhodium, and nickel catalysts are all employed to facilitate the key bond-forming steps in the construction of the benzofuran ring.

Palladium catalysts are extensively used for both carbon-oxygen (C-O) and carbon-nitrogen (C-N) bond formations, which are crucial for the synthesis of aminobenzofurans. The Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization, is a powerful method for constructing the benzofuran core, often co-catalyzed by copper. nih.gov

Palladium-catalyzed amination of bromobenzofurans is a viable route to aminobenzofurans. For example, the amination of 5-bromobenzofuran (B130475) has been reported, although the amination of 7-bromobenzofuran (B40398) can be sterically hindered, leading to lower yields. tsijournals.com A patent describes the hydrogenation of a nitro-substituted benzofuran derivative using a palladium on carbon (Pd/C) catalyst to produce the corresponding aminobenzofuran. google.com

Table 2: Palladium-Catalyzed Reactions in Benzofuran Synthesis

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Sonogashira Coupling/Cyclization | Iodophenol, Terminal Alkyne | (PPh3)PdCl2 / CuI | Benzofuran | nih.gov |

| Amination | 5-Bromobenzofuran, Amine | Palladium Catalyst | 5-Aminobenzofuran derivative | tsijournals.com |

| Nitro Group Reduction | Nitrobenzofuran | 5% Pd/C | Aminobenzofuran | google.com |

Copper catalysis is particularly prominent in the synthesis of aminobenzofurans. Copper-catalyzed multicomponent reactions, as mentioned earlier, are a common strategy. thieme-connect.comnih.govacs.org Additionally, copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines provides a route to 3-aminobenzofurans. tandfonline.com The synthesis of 3-aminobenzofurans can also be achieved through a tandem A³ coupling/cycloisomerization sequence co-catalyzed by CuCl/Cu(OTf)₂. researchgate.net

Table 3: Copper-Catalyzed Synthesis of Aminobenzofurans

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Multicomponent Reaction | o-Hydroxy Aldehyde, Amine, Alkyne | CuI | 3-Aminobenzofuran | nih.govacs.org |

| Annulative Amination | o-Alkynylphenol, Hydroxylamine | Copper Catalyst | 3-Aminobenzofuran | tandfonline.com |

| A³ Coupling/Cycloisomerization | Aldehyde, Amine, Alkyne | CuCl/Cu(OTf)₂ | 3-Aminobenzofuran | researchgate.net |

Rhodium and nickel catalysts also offer effective routes to benzofuran derivatives. Rhodium-catalyzed reactions have been used for the selective synthesis of C4-functionalized benzofurans from m-salicylic acid derivatives and vinylene carbonate. osaka-u.ac.jp Rhodium catalysts have also been employed in the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.govacs.org

Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is a method for forming benzofuran derivatives. thieme.deorganic-chemistry.org Nickel catalysts have also been utilized for the intramolecular dehydrogenative coupling of ortho-alkenylphenols to produce 3-arylbenzofurans. rsc.org More recently, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been developed, proceeding via C-F bond activation. beilstein-journals.org

While direct synthesis of this compound using these catalysts is not explicitly detailed in the reviewed literature, these methodologies provide a powerful toolkit for accessing a wide range of substituted benzofurans, which could be further elaborated to the target molecule.

Table 4: Rhodium and Nickel-Catalyzed Benzofuran Synthesis

| Metal | Reaction Type | Substrates | Product Type | Reference |

| Rhodium | Vinylene Transfer | m-Salicylic acid derivative, Vinylene carbonate | C4-Substituted benzofuran | osaka-u.ac.jp |

| Rhodium | Arylation/Cyclization | Propargyl alcohol, Aryl boronic acid | Substituted benzofuran | nih.govacs.org |

| Nickel | Intramolecular Nucleophilic Addition | Aryl halide, Aryl ketone | Benzofuran derivative | thieme.deorganic-chemistry.org |

| Nickel | Intramolecular Dehydrogenative Coupling | o-Alkenylphenol | 3-Arylbenzofuran | rsc.org |

Post-Synthetic Functionalization and Derivatization of this compound

Post-synthetic modification (PSM) is a crucial strategy for diversifying the structure and properties of a core molecule like this compound. udel.edursc.org This approach allows for the introduction of various functional groups that may not be compatible with the initial synthesis conditions. udel.edu

Modifications at the Amino Group

The amino group at the 7-position of this compound is a prime site for modification due to the nucleophilic nature of the nitrogen atom. masterorganicchemistry.com It can readily participate in reactions such as acylation, alkylation, and the formation of sulfonamides, leading to a wide array of derivatives with potentially altered biological activities. savemyexams.comrsc.org For example, the amino group can react with acyl chlorides or acid anhydrides in a nucleophilic addition-elimination reaction to form amides. savemyexams.com The lone pair of electrons on the nitrogen atom initiates an attack on the carbonyl carbon, followed by the elimination of a leaving group. savemyexams.com

Furthermore, the amino group can be converted into various other functionalities. For instance, diazotization followed by substitution reactions can introduce a range of substituents at the 7-position. The nucleophilicity of the amine is a key factor in these transformations, with secondary amines generally being more nucleophilic than primary amines. masterorganicchemistry.com However, steric hindrance can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran ring system is susceptible to electrophilic aromatic substitution (EAS) reactions. ambeed.com The position of substitution is directed by the existing substituents on the ring. In the case of this compound, both the methyl and amino groups are activating and will influence the regioselectivity of the substitution.

Generally, in benzofuran, electrophilic attack occurs preferentially at the 2-position, leading to a more stable sigma complex where the positive charge is stabilized by the benzene ring. echemi.com However, the presence of the activating methyl and amino groups on the benzene portion of the molecule will direct incoming electrophiles to the ortho and para positions relative to them. Therefore, electrophilic substitution on this compound is expected to occur at the 4- and 6-positions.

Nucleophilic Addition and Substitution Reactions

Nucleophilic reactions are fundamental in organic synthesis and can be applied to modify the benzofuran scaffold. labster.com Nucleophilic addition reactions typically involve the reaction of a nucleophile with an electrophile to form a single product. labster.com In the context of benzofuran derivatives, if a carbonyl group is present, it can serve as an electrophilic site for nucleophilic attack. ambeed.com

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. libretexts.org While the benzofuran ring itself is generally not susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, derivatives of this compound can be designed to undergo such reactions. libretexts.org For example, if a halogen is introduced onto the ring, it can act as a leaving group in the presence of a strong nucleophile. libretexts.org The amine functionality itself can act as a nucleophile in substitution reactions. masterorganicchemistry.comsmolecule.com

Formation of Hybrid and Fused Ring Systems

The development of hybrid molecules and fused ring systems is a prominent strategy in medicinal chemistry to create novel compounds with enhanced biological properties. nih.govsemanticscholar.org this compound can serve as a starting material for the synthesis of such complex structures.

For instance, the amino group can be utilized to construct fused heterocyclic rings. One approach involves the reaction of the amine with a suitable bifunctional reagent to form a new ring fused to the benzofuran core. An example is the synthesis of benzofuran-fused piperidines through a double Mannich reaction involving the benzofuran, formaldehyde, and an amine. rsc.org Another strategy is the creation of hybrid molecules by linking the benzofuran moiety to another pharmacologically active scaffold, such as ferrocene (B1249389) or a triazole ring, through various coupling reactions. mdpi.comrsc.org These hybrid molecules often exhibit synergistic effects, combining the properties of both parent molecules. nih.govsemanticscholar.org

Chemo- and Regioselective Synthesis Considerations

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like derivatives of this compound. rsc.orgrsc.org This involves controlling which functional group reacts (chemoselectivity) and at which position the reaction occurs (regioselectivity).

In the context of this compound, the presence of multiple reactive sites—the amino group, the methyl group, and various positions on the aromatic ring—necessitates careful selection of reagents and reaction conditions. For example, in electrophilic aromatic substitution, the directing effects of the amino and methyl groups must be considered to achieve the desired substitution pattern. echemi.com Similarly, when performing modifications on the amino group, reaction conditions must be chosen to avoid unwanted side reactions on the benzofuran ring. savemyexams.com

The use of protecting groups is a common strategy to achieve chemoselectivity. By temporarily blocking one reactive site, another can be selectively modified. Subsequently, the protecting group is removed to reveal the original functionality. The choice of catalyst can also play a crucial role in controlling selectivity. nih.gov For instance, different metal catalysts can favor different reaction pathways, leading to the formation of distinct products. nih.govacs.org

Below is a table summarizing various synthetic reactions and their selectivity considerations for benzofuran derivatives.

| Reaction Type | Reagents/Conditions | Selectivity Considerations | Product Type | Reference |

| Radical Cyclization | 2-Azaallyls, 2-Iodo Aryl Allenyl Ethers | Formation of complex polycyclic structures. | Benzofurylethylamine derivatives | researchgate.net |

| Radical Coupling | Heteroatom-centered SEDs (Phosphines, Thiols, Anilines) | Intermolecular coupling for 3-functionalization. | 3-Substituted Benzofurans | nih.govresearchgate.net |

| Nucleophilic Acylation | Acyl Chlorides, Acid Anhydrides | Selective modification of the amino group. | Amide derivatives | savemyexams.com |

| Electrophilic Substitution | Electrophiles (e.g., Nitrating or Formylating agents) | Regioselectivity directed by activating groups on the benzene ring. | Ring-substituted derivatives | echemi.com |

| Fused Ring Formation | Formaldehyde, Amines (Mannich Reaction) | Formation of fused piperidine (B6355638) rings. | Benzofuran-fused Piperidines | rsc.org |

| Hybrid Molecule Synthesis | Ferrocene derivatives, Coupling catalysts | Linking benzofuran to other scaffolds. | Ferrocene-Benzofuran Hybrids | mdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the molecular structure of organic compounds in solution. For 5-Methylbenzofuran-7-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

The structure of this compound features a bicyclic aromatic system with distinct proton and carbon environments. A standard 1D ¹H NMR spectrum would show signals for the furan (B31954) ring protons (H-2, H-3), the aromatic protons (H-4, H-6), the methyl group protons, and the amine protons. The corresponding 1D ¹³C NMR spectrum would display nine distinct signals for the carbon atoms of the benzofuran (B130515) core and the methyl group.

While 1D spectra provide initial information, 2D NMR techniques are essential for unequivocal assignment. unila.ac.idresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. youtube.com For this compound, a key correlation would be observed between the furan protons H-2 and H-3. No other significant COSY correlations are expected for the aromatic protons as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). researchgate.net It allows for the direct assignment of each carbon atom that bears a proton. For instance, the proton signal for the methyl group would correlate to the methyl carbon signal, H-2 to C-2, H-3 to C-3, H-4 to C-4, and H-6 to C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). unila.ac.idresearchgate.net Key HMBC correlations for confirming the structure of this compound would include:

Protons of the methyl group (5-CH₃) correlating to carbons C-4, C-5, and C-6.

Proton H-4 correlating to carbons C-5, C-6, and C-7a.

Proton H-6 correlating to carbons C-5, C-7, and C-7a.

Proton H-2 correlating to C-3, C-3a, and C-7a.

The predicted ¹H and ¹³C NMR chemical shifts, based on analogous structures and chemical shift principles, are presented below. nih.govlibretexts.orgpressbooks.pub

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 2 | ~7.5 - 7.6 | ~144 - 145 | C-3, C-3a, C-7a |

| 3 | ~6.6 - 6.8 | ~105 - 107 | C-2, C-3a |

| 3a | - | ~127 - 129 | - |

| 4 | ~6.9 - 7.1 | ~118 - 120 | C-5, C-6, C-7a |

| 5 | - | ~128 - 130 | - |

| 5-CH₃ | ~2.3 - 2.4 | ~16 - 18 | C-4, C-5, C-6 |

| 6 | ~6.5 - 6.7 | ~112 - 114 | C-4, C-5, C-7, C-7a |

| 7 | - | ~138 - 140 | - |

| 7-NH₂ | ~3.5 - 4.5 (broad) | - | C-6, C-7, C-7a |

Conformation and Stereochemical Analysis by NMR

The benzofuran ring system is inherently planar. The conformational analysis for this compound would primarily focus on the orientation of the amine and methyl substituents relative to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects through-space correlations between protons that are in close proximity, regardless of the number of bonds separating them. unila.ac.id A NOESY spectrum would be valuable for confirming substituent placement. Expected NOESY cross-peaks would include:

A correlation between the methyl protons (5-CH₃) and the aromatic proton at C-4.

A correlation between the amine protons (7-NH₂) and the aromatic proton at C-6.

A correlation between the furan proton H-3 and the aromatic proton at C-4.

These correlations would provide definitive evidence for the substitution pattern on the benzene (B151609) portion of the molecule. The planarity of the core structure limits the number of possible conformations, making the analysis relatively straightforward. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique molecular "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. dergi-fytronix.comnih.gov The primary amine, methyl group, and the substituted benzofuran core each produce distinct signals.

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic & Furan | Medium to Weak |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium to Weak |

| 1620 - 1580 | N-H Scissoring / C=C Stretch | Amine / Aromatic Ring | Medium to Strong |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (Furan) | Strong |

| 1150 - 1050 | C-N Stretch | Aromatic Amine | Medium |

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a clear indicator of the primary amine group (-NH₂). The strong absorption from the C-O-C stretch is characteristic of the furan ring within the benzofuran structure. emerald.com

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Aromatic ring vibrations, which are often strong in Raman spectra, provide a distinct fingerprint for the molecule. researchgate.netesisresearch.org

For this compound, the most prominent Raman bands would be expected from the aromatic ring breathing modes and C=C stretching vibrations. The symmetric vibrations of the benzene and furan rings would be particularly Raman active.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). While no specific SERS studies on this compound are reported, this technique could be employed to obtain high-quality spectra from very small sample quantities, potentially revealing more detailed vibrational information by amplifying otherwise weak signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the conjugated π-electron system within the molecule.

The benzofuran core of this compound is a chromophore that exhibits characteristic π → π* electronic transitions. dergi-fytronix.com The substitution of the benzofuran ring with an amine group (-NH₂) and a methyl group (-CH₃) modifies the absorption profile.

Auxochromic Effects: The amine group is a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic π-system, extending the conjugation. This has a bathochromic (or red) effect, shifting the absorption maximum (λ_max) to a longer wavelength compared to unsubstituted benzofuran. ingentaconnect.com The methyl group has a weaker, but still noticeable, bathochromic effect.

Electronic Transitions: The UV-Vis spectrum is expected to show multiple absorption bands corresponding to different π → π* transitions within the aromatic system. A study on a similar compound, N-[2–(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide, showed a maximum absorption wavelength at 332 nm in ethanol. dergi-fytronix.com Given the strong electron-donating nature of the amine group, this compound is predicted to have a primary absorption band at a similar or longer wavelength.

Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| Predicted λ_max (nm) | Type of Transition |

|---|---|

| ~250 - 260 | π → π* |

The exact position and intensity of these bands are influenced by the solvent polarity. The extended conjugation provided by the amine group is crucial to the electronic properties of the molecule.

Single Crystal X-ray Diffraction (SCXRD) Analysis

If a single crystal of this compound were analyzed, SCXRD would reveal how individual molecules pack together to form the crystal lattice. This analysis is crucial for understanding the non-covalent interactions that govern the solid-state properties of the compound.

Hydrogen Bonding: The primary amine (-NH₂) group in this compound is a strong hydrogen bond donor, and the oxygen atom in the furan ring and the nitrogen atom itself can act as hydrogen bond acceptors. An SCXRD analysis would precisely map these hydrogen bonds. It is highly probable that the molecules would form extended networks through N-H···N or N-H···O interactions, which are common in the crystal structures of amino-benzofuran derivatives. researchgate.net These interactions significantly influence the melting point, solubility, and stability of the compound.

π-Stacking: The aromatic benzofuran core is a planar system capable of engaging in π-π stacking interactions. nih.gov The analysis would determine the geometry of these interactions (e.g., parallel-displaced or T-shaped) and the distance between the aromatic rings of adjacent molecules. These stacking forces are critical in stabilizing the crystal packing of many aromatic compounds. iucr.org

The table below illustrates the types of intermolecular interactions that would be quantified from an SCXRD experiment on this compound.

| Interaction Type | Donor | Acceptor | Probable Geometry |

| Hydrogen Bond | N-H (Amine) | N (Amine) or O (Furan) | Directional, linear |

| π-π Stacking | Benzofuran Ring | Benzofuran Ring | Parallel-displaced |

| C-H···π Interaction | C-H (Methyl/Aryl) | Benzofuran Ring | Edge-to-face |

The molecule this compound is achiral and therefore does not have an absolute configuration to be determined. It lacks a stereocenter, meaning it is superimposable on its mirror image.

Should a chiral derivative be synthesized from this compound, SCXRD would be an invaluable tool for determining its absolute configuration. For a chiral compound, the diffraction data, when processed with appropriate methods (e.g., anomalous dispersion), can unambiguously establish the R or S configuration at each stereocenter without the need for a reference standard. acs.org This is a standard procedure for the structural elucidation of new chiral molecules. frontiersin.orgnih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. scienceready.com.ausavemyexams.com While LC-MS data for this compound is noted as available from some commercial suppliers, a detailed, publicly accessible fragmentation study has not been found. bldpharm.comcuestionesdefisioterapia.com The molecular formula of this compound is C₉H₉NO, giving it a monoisotopic mass of approximately 147.068 Da.

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms has an odd nominal molecular weight, which is consistent for this compound. orgchemboulder.com

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways common to aromatic amines and benzofurans: nih.govchimicatechnoacta.rulibretexts.org

Loss of a Hydrogen Radical (H•): A common fragmentation for primary amines, leading to an [M-1]⁺ peak.

Loss of HCN: Cleavage of the aromatic ring containing the amine group could lead to the loss of a neutral hydrogen cyanide molecule, resulting in an [M-27]⁺ fragment.

Loss of CO: Benzofurans can fragment through the loss of carbon monoxide, yielding an [M-28]⁺ peak.

Cleavage of the Methyl Group (CH₃•): Loss of the methyl radical from the benzene ring would produce a significant [M-15]⁺ fragment.

The predicted major fragments for this compound based on general fragmentation rules are summarized in the table below.

| m/z Value (Predicted) | Lost Neutral Fragment | Identity of Fragment Ion |

| 147 | - | [C₉H₉NO]⁺ (Molecular Ion) |

| 132 | CH₃• | [C₈H₆NO]⁺ |

| 120 | HCN | [C₈H₈O]⁺ |

| 119 | CO | [C₈H₉N]⁺ |

| 118 | H• + CO | [C₈H₈N]⁺ |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, providing a framework to model molecular systems with high accuracy. These calculations for substituted benzofurans are typically performed using specialized software like Gaussian. mdpi.comresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules like substituted benzofurans. researchgate.net The B3LYP hybrid functional, combined with a basis set such as 6-311++G(d,p), is a common choice for these calculations. mdpi.comresearchgate.net

Geometry optimization is a fundamental DFT procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.com For 5-Methylbenzofuran-7-amine, this process would yield precise bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, theoretical calculations provide reliable predictions for these parameters. The optimized structure serves as the foundation for all other computational analyses. uni-muenchen.de

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzofuran (B130515) Core (Note: This table presents typical values calculated for analogous benzofuran structures using DFT/B3LYP methods, as specific data for this compound is not publicly available. Values are for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| C-O (furan) | ~1.37 Å | |

| C=C (furan) | ~1.36 Å | |

| C-N (amine) | ~1.40 Å | |

| Bond Angle | C-O-C (furan) | ~106° |

| C-C-N (aromatic) | ~120° |

Beyond DFT, other quantum mechanical methods are available. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While generally more computationally demanding than DFT, they provide a fundamental approach to solving the electronic structure of molecules. researchgate.net

Semi-empirical methods , such as PM3, are faster alternatives that use parameters derived from experimental data to simplify calculations. researchgate.net These methods are particularly useful for rapidly investigating the geometries of large molecular systems or for high-throughput screening, though they typically offer lower accuracy compared to DFT or ab initio approaches. researchgate.netnih.gov

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. masterorganicchemistry.comyoutube.com The analysis of these orbitals is fundamental to understanding electronic transitions and chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. dergipark.org.tr

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron. A higher HOMO energy indicates a greater propensity to donate electrons. The energy of the LUMO is related to the electron affinity, representing the energy released when an electron is added. A lower LUMO energy indicates a greater ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic system and the amine group, while the LUMO would be distributed across the benzofuran ring system.

Frontier Molecular Orbital (FMO) theory posits that chemical reactivity is governed by the interaction between the HOMO of one molecule and the LUMO of another. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. dergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr In the context of this compound, the HOMO-LUMO gap would provide insight into its potential to participate in charge-transfer interactions.

Table 2: Representative Frontier Orbital Energies for a Substituted Aminobenzofuran (Note: This table provides illustrative values based on DFT calculations for similar compounds. Specific values for this compound would require dedicated computation.)

| Parameter | Energy (eV) |

| EHOMO | ~ -5.5 eV |

| ELUMO | ~ -0.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. uni-muenchen.de

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.netresearchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (like the N-H protons of the amine group). researchgate.netresearchgate.net

Green regions represent areas of neutral potential. researchgate.net

For this compound, the MEP map would likely show a region of strong negative potential around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the amine group. The hydrogen atoms of the amine group would be characterized by positive potential. This mapping provides a clear, intuitive guide to the molecule's reactive sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and bonding within a molecule. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, the stability arising from electron delocalization can be quantified. This analysis reveals the underlying Lewis structure and the delocalizing effects of hyperconjugation.

For this compound, an NBO analysis would identify key intramolecular interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the aromatic ring system. The stabilization energy, E(2), associated with these donor-acceptor interactions provides a quantitative measure of their significance. However, specific NBO analysis data for this compound has not been found in published research.

Reactivity Descriptors

Reactivity descriptors derived from conceptual DFT are crucial for predicting how a molecule will behave in a chemical reaction. These parameters help in understanding the molecule's stability and the nature of its reactive sites.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Sites for Nucleophilic Attack: Regions where the molecule is most susceptible to attack by an electron-rich species.

Sites for Electrophilic Attack: Regions most likely to be attacked by an electron-deficient species.

By calculating the condensed Fukui functions for each atom, one can pinpoint the exact atoms most likely to participate in a reaction. A detailed study on this compound would provide these values, but such an analysis is not currently documented in the literature.

Thermodynamic Properties and Reaction Energetics

Computational methods can be used to calculate the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy, at different temperatures. These calculations are vital for understanding the stability of the molecule and the energetics of reactions it may undergo. For instance, the computed total energy can confirm the relative stability of different isomers or products. Although standard procedures exist for these calculations, specific thermodynamic data for this compound are not present in the available literature.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can be used to:

Explore the Conformational Landscape: Identify the different stable three-dimensional shapes (conformations) a molecule can adopt and the energy barriers between them.

Analyze Solution Behavior: Understand how the molecule interacts with solvent molecules, which is crucial for predicting its behavior in a real-world chemical or biological environment.

For this compound, MD simulations could reveal its flexibility and preferred shapes, as well as how it interacts with solvents like water. This information is key to understanding its physical properties and potential biological activity. Despite the utility of this method, specific MD simulation studies focused on this compound are not found in the reviewed scientific literature.

Reactivity and Reaction Mechanisms

Reaction Pathways and Transition State Analysis

The structure of 5-Methylbenzofuran-7-amine allows for several potential reaction pathways, principally centered on the nucleophilic character of the amine group and the aromatic ring.

Electrophilic Aromatic Substitution (EAS): The benzofuran (B130515) ring is susceptible to electrophilic aromatic substitution. The rate and regioselectivity of this reaction are strongly influenced by the existing substituents. Both the amino (-NH₂) group and the methyl (-CH₃) group are activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene (B151609) by donating electron density to the ring. masterorganicchemistry.com This enhanced nucleophilicity makes the aromatic ring more reactive towards electrophiles. geeksforgeeks.org

These groups are also ortho, para-directors, guiding incoming electrophiles to specific positions on the ring. masterorganicchemistry.comlibretexts.org For this compound, the directing effects would be as follows:

The powerful amino group at position 7 strongly activates the ortho position (position 6).

The methyl group at position 5 activates its ortho positions (positions 4 and 6).

The combined effect of these two groups makes position 6 the most likely site for electrophilic attack due to concerted activation. Position 4 is also activated, but to a lesser extent. Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield predominantly 6-substituted products. The general mechanism for EAS involves a two-step process: the initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comgrabmyessay.com

Reactions at the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group allows it to participate in various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. byjus.com

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt. geeksforgeeks.orgwikipedia.org This intermediate is highly versatile and can be used to introduce a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reactions). wikipedia.org

Detailed transition state analyses for these specific reactions involving this compound are not available in the reviewed literature. Such analyses would typically require high-level computational chemistry studies to model the energy profiles of the reaction pathways and characterize the geometry of the transition states.

Acid-Base Properties and Protonation Equilibria

The 7-amino group confers basic properties upon the molecule. Like aniline (B41778), this compound is a weak base. geeksforgeeks.orgwikipedia.org Aromatic amines are generally much weaker bases than aliphatic amines because the lone pair of electrons on the nitrogen atom is partially delocalized into the π-system of the aromatic ring, making it less available for bonding with a proton. wikipedia.orgqorganica.com

The basicity is quantified by the pKa of its conjugate acid, the 5-methylbenzofuran-7-aminium ion. While the exact experimental pKa for this compound is not documented in the searched literature, it can be estimated by comparison with related structures. The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. geeksforgeeks.org The presence of the electron-donating methyl group would be expected to slightly increase the basicity (decrease the pKa of the conjugate acid) compared to an unsubstituted aminobenzofuran. The fused furan (B31954) ring's electronic influence would also modulate the basicity.

The protonation equilibrium in an aqueous solution can be represented as follows:

Protonation Equilibrium of this compound

| Reactant | Product | Equilibrium |

|---|---|---|

| ⇌ |

This table illustrates the reversible reaction where the amine acts as a Brønsted-Lowry base, accepting a proton (H⁺) from an acid to form its conjugate acid.

Role of this compound as a Nucleophile or Electrophile

The chemical character of this compound is overwhelmingly nucleophilic.

As a Nucleophile: A nucleophile is a chemical species that donates an electron pair to form a chemical bond. This compound has two primary nucleophilic centers:

The Nitrogen Atom: The lone pair of electrons on the amino nitrogen is the most prominent nucleophilic site. This allows the molecule to react with a wide range of electrophiles, such as alkyl halides (alkylation), acyl chlorides (acylation), and carbonyl compounds. byjus.com

The Aromatic Ring: The electron-rich benzofuran ring, activated by the amino and methyl groups, acts as a nucleophile in electrophilic aromatic substitution reactions, attacking strong electrophiles like the nitronium ion (NO₂⁺) or a bromonium ion (Br⁺). grabmyessay.com

As an Electrophile: The molecule itself is not inherently electrophilic. To act as an electrophile, a molecule typically requires an electron-deficient center or a good leaving group. This compound could be converted into an electrophilic species. The most common way to achieve this is through diazotization of the amine group. The resulting diazonium salt (-N₂⁺) is an excellent leaving group (N₂ gas), and the carbon atom to which it is attached becomes susceptible to attack by other nucleophiles. wikipedia.org

Kinetic and Mechanistic Studies of this compound Reactions

Specific kinetic data, such as reaction rate constants, and detailed mechanistic investigations for reactions involving this compound are not found in the surveyed scientific literature. However, the mechanisms of its expected reactions are well-understood from studies of analogous compounds.

Mechanism of Electrophilic Aromatic Substitution: As mentioned, this proceeds via the formation of a cationic intermediate (arenium ion). The first step, the attack on the electrophile, is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The subsequent deprotonation is fast and restores the stable aromatic system. grabmyessay.com

Mechanism of Nucleophilic Acyl Substitution: The reaction of the amine with an acyl chloride, for instance, follows a nucleophilic addition-elimination pathway. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the final amide product.

While kinetic studies have been performed on some benzofuran derivatives, such as the reaction of benzofuroxans, these compounds belong to a different structural class and their reactivity data cannot be directly extrapolated to this compound. researchgate.net

Applications in Chemical Synthesis and Catalysis

5-Methylbenzofuran-7-amine as a Synthetic Building Block

The utility of a chemical compound as a synthetic building block is determined by its reactivity and the molecular framework it provides. While benzofuran (B130515) derivatives are valued in synthetic chemistry, specific applications for this compound are narrowly documented.

Precursor for Complex Heterocyclic Architectures

A review of scientific databases and chemical literature did not yield specific, documented examples of this compound being utilized as a direct precursor for the synthesis of complex heterocyclic architectures. While the aminobenzofuran moiety presents theoretical potential for various annulation and condensation reactions, detailed research findings on such transformations originating from this specific compound are not currently available.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry often employs versatile molecular scaffolds to generate large libraries of related compounds for drug discovery and material science. Despite its suitable structure, there is no specific mention in the reviewed literature of this compound being used as a central scaffold for the synthesis of a combinatorial library. Methodologies detailing its incorporation into such high-throughput synthetic platforms have not been published.

Coordination Chemistry and Ligand Design

The presence of a primary amine group on the benzofuran ring suggests potential for this compound to act as a ligand in coordination chemistry. The nitrogen atom's lone pair of electrons can theoretically coordinate to metal centers.

Metal-Amine Complex Formation

Despite the theoretical potential for coordination, specific studies detailing the synthesis, isolation, and characterization of metal-amine complexes involving this compound as a ligand are not found in the current body of scientific literature. Research has focused on other functionalized benzofuran derivatives, but not on this specific amine.

Application as Ligands in Homogeneous Catalysis

Biological Activity Studies in Vitro and Mechanistic Focus

Antioxidant and Free Radical Scavenging Properties

The benzofuran (B130515) core is a recognized scaffold in the development of antioxidant agents. researchgate.net Compounds possessing antioxidant and free radical scavenging capabilities are valuable for addressing conditions linked to oxidative stress. researchgate.net The antioxidant potential of benzofuran derivatives is often attributed to the electron-donating capacity of the heterocyclic ring system and the nature of its substituents. The presence of hydroxyl or amine groups on the aromatic ring, in particular, can enhance free radical scavenging activity by donating a hydrogen atom to neutralize radicals.

While specific data for 5-Methylbenzofuran-7-amine is not available, studies on structurally related compounds underscore this potential. For instance, various 2-substituted-5,7,8-trimethyl-1,4-benzoxazine hybrids, which are bioisosteres of benzopyran systems like vitamin E, have been synthesized and evaluated for their antioxidant capacity. mdpi.com Catechol and resorcinol (B1680541) derivatives of this scaffold have demonstrated potent activity as radical scavengers and inhibitors of intracellular reactive oxygen species (ROS). mdpi.com The amine group at the 7-position and the methyl group at the 5-position of this compound could contribute to a favorable electronic profile for antioxidant activity, a hypothesis that warrants direct experimental validation using standard assays like the DPPH (1,1-diphenyl-2-picryhydrazyl) or ABTS (2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid) assays. nih.govdmed.org.ua

| Compound Class | Key Structural Feature | Assay(s) Performed | Observed Activity | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (5-HMF) | Hydroxymethyl and aldehyde groups on furan (B31954) ring | DPPH, ABTS, AAPH-induced hemolysis | Dose-dependent radical scavenging and inhibition of hemolysis. | nih.gov |

| Benzofuran-fused 1,3,4-thiadiazoles | Fused heterocyclic system | Not specified | Noted for potential antioxidant properties among other activities. | researchgate.net |

| 5,7,8-trimethyl-1,4-benzoxazine hybrids | Catechol or resorcinol moieties | Cell-free antioxidant capacity, intracellular ROS levels | Catechol derivatives were potent radical scavengers and ROS inhibitors. | mdpi.com |

Enzyme Inhibition and Activation Studies

The benzofuran scaffold is a privileged structure in the design of enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases. nih.gov Derivatives have been developed as potent inhibitors of monoamine oxidases (MAOs), acetylcholinesterase (AChE), and various kinases. nih.govnih.gov

For example, a series of novel benzofuran–thiazolylhydrazone derivatives were synthesized and evaluated as MAO inhibitors. nih.gov Several of these compounds exhibited strong and selective inhibition of the MAO-A isoform, with IC50 values in the nanomolar range, comparable to or exceeding the potency of reference drugs like moclobemide. nih.gov Similarly, novel benzofuran-3-yl-methyl and aliphatic azacyclics were designed as potential agents for Alzheimer's disease, demonstrating dual inhibitory activity against both AChE and BACE-1 enzymes. nih.gov Kinetic studies of the most potent compounds from these series often reveal the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), providing deeper insight into their interaction with the enzyme's active or allosteric sites. nih.gov

Given this precedent, this compound could serve as a valuable starting point or fragment for designing inhibitors against various enzymatic targets. The 7-amine group could act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within an enzyme's active site.

| Derivative Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Benzofuran–Thiazolylhydrazone Hybrids | Monoamine Oxidase A (MAO-A) | Compound 2l showed potent inhibition with an IC50 value of 0.07 ± 0.01 μM. | nih.gov |

| Benzofuran-3-yl-methyl Azacyclics | Acetylcholinesterase (AChE) & BACE-1 | Compound 4m, with an N-(2-hydroxyethyl)piperazine moiety, was the most promising dual inhibitor. | nih.gov |

| Amiloride-Benzofuran Derivatives | Urokinase-type Plasminogen Activator (uPA) | Addition of a fluorine atom at position 4 of the benzofuranyl group increased potency twofold. | nih.gov |

| Chorismate Mutase Inhibitors | Chorismate Mutase | Synthesized benzofuran derivatives were assessed for antitubercular activity via enzyme inhibition. | acs.org |

Immunomodulatory Properties (In Vitro)

The immunomodulatory effects of heterocyclic compounds are of significant interest for the treatment of autoimmune diseases and inflammatory conditions. In vitro studies on related compounds suggest that the benzofuran scaffold can influence cellular immune responses. For instance, terpenoid coumarins, which share structural similarities with benzofurans, have been shown to modulate lymphocyte proliferation and cytokine production. nih.gov

Studies on compounds like umbelliprenin (B192621) and methyl galbanate demonstrated a significant reduction in PHA-induced splenocyte proliferation. nih.govresearchgate.net Furthermore, these compounds preferentially suppressed the production of the T-helper 1 (Th1) cytokine interferon-gamma (IFN-γ) while inducing the T-helper 2 (Th2) cytokine interleukin-4 (IL-4). nih.govresearchgate.net This indicates a potential to shift the immune response, which is a key strategy in managing autoimmune disorders. Other studies on amin-containing isoxazole (B147169) derivatives have also confirmed immunomodulatory properties, showing stimulation of lymphocyte proliferation. nih.gov While direct evidence for this compound is lacking, the general capacity of related structures to modulate immune cell function in vitro suggests this as a plausible area for future investigation. mdpi.com

Structure-Activity Relationship (SAR) Studies (Molecular Level)

The biological activity of benzofuran derivatives is highly dependent on the substitution pattern on the bicyclic core. nih.gov SAR studies are crucial for elucidating the structural requirements for potent and selective activity. nih.govresearchgate.net

The position and electronic nature of substituents on the benzofuran ring are critical determinants of biological activity. nih.gov

Position 2: This position is frequently substituted to modulate activity. For example, in a series of P-glycoprotein inhibitors, modifications at the C2 position were explored to enhance efficacy in overcoming multidrug resistance in cancer. researchgate.net

Position 3: Substituents at C3 can also significantly impact activity. In one study, a methyl group at position 3 was part of a core structure whose halogenation led to remarkable cytotoxic activity against leukemia cells. nih.gov

Position 5: The 5-position is key for various interactions. In a series of anticancer agents, an N-phenethyl carboxamide at this position was found to significantly enhance antiproliferative activity. nih.gov For this compound, the methyl group at this position likely contributes to hydrophobic interactions with target proteins.

Position 7: The 7-amine group is a significant feature. Amino and hydroxyl groups are often crucial for forming hydrogen bonds with biological targets, which can anchor the ligand and enhance binding affinity. nih.gov The presence of a hydrogen-donating group has been noted as crucial for inducing cytotoxic properties in some benzofuran series. nih.gov

| Position | Substituent Type | Effect on Biological Activity | Example Context | Reference |

|---|---|---|---|---|

| General | Halogens (Br, Cl, F) | Significant increase in anticancer activities, likely via halogen bonding. | Various anticancer derivatives. | nih.gov |

| General | Phenolic Hydroxy Group | Crucial for modulating anticancer activity through H-bond donation. | Anticancer derivatives. | nih.gov |

| Position 3 | Brominated Methyl Group | Remarkable cytotoxic activity against leukemia cells. | Halogenated benzofurans. | nih.gov |

| Position 5 | N-phenethyl carboxamide | Significantly enhances antiproliferative activity. | Anticancer derivatives. | nih.gov |

For many classes of compounds, including hydantoin (B18101) derivatives targeting the 5-HT7 receptor, stereoisomers can exhibit vastly different binding affinities. nih.govnih.gov Often, only one enantiomer or diastereomer is responsible for the desired biological effect. mdpi.com This enantioselectivity arises because biological targets like receptors and enzymes are themselves chiral and provide a three-dimensional binding site that preferentially accommodates a ligand with a specific stereochemical configuration. Molecular modeling studies often reveal that different stereoisomers adopt distinct binding poses, with only one forming the key interactions necessary for high-affinity binding. mdpi.comnih.gov Therefore, should this compound be functionalized with a chiral side chain, the stereochemistry of that chain would be expected to have a profound impact on its biological interactions.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their protein targets at an atomic level. researchgate.netresearchgate.net These methods are widely applied to benzofuran derivatives to understand their mechanism of action and guide the design of more potent compounds. nih.govbipublication.com

Docking studies predict the preferred orientation of a ligand within a target's binding site and estimate its binding affinity (docking score). researchgate.netmdpi.com For benzofuran derivatives, these studies often highlight key interactions:

Hydrogen Bonds: The amine group of this compound would be predicted to form hydrogen bonds with polar amino acid residues (e.g., Ser, Thr, Arg) in a binding pocket. ucsd.edubris.ac.uk

Hydrophobic Interactions: The benzofuran ring system and the 5-methyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues (e.g., Val, Leu, Phe). researchgate.netucsd.edu

π-π Stacking: The aromatic nature of the benzofuran core allows for potential π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov

Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex over time. ucsd.edunih.gov These simulations model the dynamic nature of the complex in a simulated physiological environment, providing insights into the flexibility of the ligand and protein, the persistence of key interactions, and a more accurate estimation of binding free energy. researchgate.netbris.ac.ukmdpi.com For example, MD simulations of benzofuran derivatives complexed with cyclooxygenase-2 (COX-2) have helped elucidate the specific interactions that lead to selective inhibition. ucsd.edu

| Derivative Class | Protein Target | Modeling Technique | Key Insights from Modeling | Reference |

|---|---|---|---|---|

| Benzofuran-3-yl-methyl Azacyclics | AChE (PDB: 4EY7) | Docking & MD Simulation | Identified interactions with CAS (Trp86) and PAS (Trp286) residues; MD simulation confirmed complex stability. | nih.gov |

| 7-tert-butyl-benzofurans | Cyclooxygenase-2 (COX-2) | MD Simulation | Revealed H-bonding with Arg120, Tyr355, and Arg513, and hydrophobic contacts leading to COX-2 selectivity. | ucsd.edu |

| 5-nitrobenzofuran derivatives | Antibacterial Target (PDB: 1aj6) | Docking | Predicted binding energies ranging from -6.9 to -10.4 kcal/mol, suggesting strong binding affinity. | researchgate.net |

| Benzofuran-enaminone hybrids | DNA Gyrase B (PDB: 2XCT) | Docking | Demonstrated the ability of active compounds to form stable complexes with the target enzyme. | ekb.eg |

Materials Science Applications and Advanced Properties

Polymer Chemistry and Monomer Applications

The presence of a reactive amine group on the benzofuran (B130515) scaffold suggests that 5-Methylbenzofuran-7-amine could serve as a valuable monomer in polymer synthesis. The general field of benzofuran-containing polymers has been explored for applications requiring high thermal stability and specific electronic properties.

Synthesis of Polymers Incorporating this compound Units

In principle, this compound could be incorporated into polymer chains through various polymerization techniques. The amine functionality allows for its use in condensation polymerizations to form polyamides or polyimides. These classes of polymers are known for their excellent thermal and mechanical properties. While direct studies on the polymerization of this compound are not available, the synthesis of other amino-substituted benzofurans has been reported, suggesting the chemical feasibility of such reactions. The methyl group at the 5-position might influence the solubility and processing characteristics of the resulting polymers.

Functional Polymers with Tunable Properties

The incorporation of the benzofuran moiety into a polymer backbone can impart unique functional properties. The electronic nature of the benzofuran ring system can be modulated by substituents, and the amine group in this compound offers a site for further chemical modification. This could allow for the tuning of properties such as conductivity, solubility, and thermal stability in the final polymer. For instance, the amine group could be functionalized post-polymerization to introduce specific functionalities or to enable cross-linking, thereby altering the material's properties for targeted applications.

| Potential Polymer Type | Incorporation Method | Anticipated Properties |

| Polyamide | Condensation with dicarboxylic acids | High thermal stability, mechanical strength |

| Polyimide | Condensation with dianhydrides | Excellent thermal and chemical resistance |

| Conductive Polymer | Electropolymerization or coupling reactions | Tunable electronic properties |

Optical and Electronic Properties

Benzofuran derivatives are recognized for their interesting optical and electronic characteristics, which has led to their investigation in various optoelectronic applications. The specific substitution pattern of this compound is expected to influence these properties.

Photoluminescence and Fluorescence Characteristics

Many benzofuran derivatives exhibit fluorescence, with the emission properties being highly dependent on the nature and position of substituents on the benzofuran core. The presence of an electron-donating amine group, such as in this compound, is generally known to enhance fluorescence quantum yields in aromatic systems. While no specific photoluminescence or fluorescence data for this compound has been published, it is plausible that this compound and its derivatives could exhibit interesting emissive properties, potentially in the blue region of the spectrum, which is common for many benzofuran-based fluorophores.

Nonlinear Optical (NLO) Properties

Organic molecules with significant delocalized π-electron systems and donor-acceptor functionalities can exhibit nonlinear optical (NLO) properties. The benzofuran ring acts as a π-conjugated system, and the amine group serves as an electron donor. This arrangement in this compound could potentially lead to NLO behavior. The study of NLO properties in benzofuran derivatives is an active area of research, with some compounds showing promise for applications in optical communications and data storage. However, without experimental data, the NLO characteristics of this compound remain speculative.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The inherent electronic and luminescent properties of benzofuran derivatives make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. They can function as charge transport materials or as part of the emissive layer. The amine group in this compound could facilitate hole injection or transport, a crucial aspect of OLED performance. The methyl group might enhance the material's processability and film-forming properties. Although specific applications of this compound in OLEDs have not been reported, the broader class of benzofuran-containing materials continues to be explored for high-performance and stable organic electronic devices.

| Property | Expected Influence of this compound Structure | Potential Application |

| Photoluminescence | Amine group may enhance fluorescence. | Fluorescent probes, emissive layers in OLEDs |

| Nonlinear Optics | Donor-π system could lead to NLO activity. | Optical switching, frequency conversion |

| Electronic Transport | Amine group may facilitate hole transport. | Hole transport layer in OLEDs, organic photovoltaics |

Sensing and Detection Technologies

The unique structural and electronic properties of the benzofuran ring system, combined with the reactive potential of the amine group, position this compound as a compound of interest in the development of advanced sensing and detection technologies. While specific research on this compound in these applications is not extensively documented in publicly available literature, the broader family of benzofuran derivatives has been explored for its utility in creating fluorescent probes and chemosensors. nih.gov The principles underlying these applications suggest a potential for this compound to serve as a valuable building block in this field.

Fluorescent Probes and Chemosensors

Fluorescent probes and chemosensors are molecules designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the fluorescence emission wavelength. The benzofuran scaffold is a known fluorophore, often exhibiting blue fluorescence, which can be modulated by the introduction of various functional groups. nih.gov The amine group, in particular, can serve as a binding site for analytes or as a reactive center to which other recognition moieties can be attached.

While direct studies on this compound as a fluorescent probe are not readily found, research on analogous benzofuran structures provides insight into its potential. For instance, various benzofuran derivatives have been synthesized and investigated as chemosensors for metal ions. The fundamental mechanism often involves the coordination of the metal ion with heteroatoms within the sensor molecule, leading to a perturbation of the fluorophore's electronic structure and a corresponding change in its emission spectrum. Given that the amine group of this compound can act as a potential coordination site, it is plausible that it could be developed into a sensor for specific metal ions.

The development of such probes would typically involve the synthesis of derivatives where the this compound core is functionalized to enhance its selectivity and sensitivity towards a target analyte. This could involve the introduction of specific chelating groups or other reactive functionalities that would dictate the probe's recognition capabilities.

Table 1: Potential Analytes for Benzofuran-Based Chemosensors

| Analyte Category | Potential Sensing Mechanism |

| Metal Ions | Coordination with the amine and furan (B31954) oxygen atoms. |

| pH | Protonation/deprotonation of the amine group affecting fluorescence. |

| Small Molecules | Covalent bond formation or non-covalent interactions with the amine group. |

This table is illustrative and based on the general sensing principles of amine-containing fluorophores and benzofuran derivatives.

Development of Analytical Methods for Detection in Non-Biological Matrices

The detection and quantification of specific chemical compounds in non-biological matrices, such as environmental samples (soil, water) or industrial materials, is crucial for quality control and environmental monitoring. Although validated analytical methods specifically for this compound are not widely published, established methods for the analysis of amines and benzofuran isomers can be adapted for its detection.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of organic compounds. helsinki.fi For the analysis of this compound, a reversed-phase HPLC method would likely be suitable. The primary amino group allows for derivatization with fluorescent tags, which can significantly enhance the sensitivity and selectivity of the detection when using a fluorescence detector (FLD). squ.edu.omgnest.orggnest.org This pre-column derivatization step converts the amine into a highly fluorescent product, allowing for trace-level detection.

Table 2: Potential HPLC-FLD Method Parameters for this compound Analysis

| Parameter | Potential Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Derivatizing Agent | Dansyl chloride, o-phthalaldehyde (B127526) (OPA) |

| Detection | Fluorescence Detector (FLD) |

| Excitation Wavelength | Dependent on the chosen derivatizing agent |

| Emission Wavelength | Dependent on the chosen derivatizing agent |

This table presents hypothetical parameters based on standard methods for amine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For GC analysis of amines, derivatization is often necessary to improve volatility and chromatographic peak shape. bre.com The amine group of this compound could be derivatized, for example, through acylation or silylation, to produce a less polar and more volatile compound suitable for GC separation. The mass spectrometer provides highly specific detection and can be used for both qualitative identification (based on the mass spectrum) and quantitative analysis. The differentiation of isomers, which can be challenging, is often achievable with high-resolution capillary GC columns. nih.govresearchgate.netnih.gov

Sample preparation for analysis in non-biological matrices like soil would typically involve an extraction step to isolate the analyte from the matrix. scielo.org.co Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) could be employed to clean up the sample and concentrate the this compound before instrumental analysis. The choice of extraction solvent and SPE sorbent would need to be optimized to ensure efficient recovery of the target compound. Method validation, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), would be essential to ensure the reliability of the analytical data. mdpi.com

Emerging Research Directions and Future Perspectives

Sustainable Synthesis of 5-Methylbenzofuran-7-amine

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For a molecule like this compound, future research will likely focus on catalytic and green chemistry approaches to improve efficiency and reduce waste.

Current synthetic strategies for benzofuran (B130515) derivatives often involve multi-step processes that may utilize stoichiometric reagents and harsh reaction conditions. acs.org Future efforts in the synthesis of this compound are anticipated to move towards more sustainable practices. This includes the use of catalysis, particularly with earth-abundant metals, to facilitate key bond-forming reactions. For instance, palladium- and copper-catalyzed methods have been effectively used for the synthesis of various benzofuran skeletons. acs.org Adapting these catalytic systems for the specific synthesis of this compound could offer a more atom-economical and efficient route.

Furthermore, the principles of green chemistry are expected to play a significant role. This could involve the use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, potentially enabled by microwave or flow chemistry technologies. rsc.org Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical synthesis, could also provide a sustainable pathway to this compound and its derivatives. rsc.org

Table 1: Potential Sustainable Synthesis Strategies for this compound

| Strategy | Description | Potential Advantages |

| Metal Catalysis | Utilization of transition metals like palladium, copper, or rhodium to catalyze key cyclization and amination steps. acs.org | High efficiency, selectivity, and potential for lower reaction temperatures. |

| Green Solvents | Replacement of traditional volatile organic compounds with water, supercritical fluids, or bio-derived solvents. | Reduced environmental impact and improved safety profile. |

| Flow Chemistry | Performing reactions in continuous flow reactors rather than batch processes. | Enhanced reaction control, improved safety, and potential for scalability. |

| Chemoenzymatic Synthesis | Integration of enzymatic steps for selective transformations, such as amination or resolution of intermediates. rsc.org | High selectivity, mild reaction conditions, and reduced byproduct formation. |

Application in Supramolecular Chemistry

The field of supramolecular chemistry, which explores the non-covalent interactions between molecules, offers exciting possibilities for this compound. The presence of both a hydrogen bond donor (the amine group) and potential hydrogen bond acceptors, along with the aromatic benzofuran core capable of π-π stacking, makes this molecule an excellent candidate for the construction of complex, self-assembling systems. nih.gov

Future research could explore the use of this compound as a building block for supramolecular polymers, gels, and liquid crystals. The directionality of the hydrogen bonding and the shape of the molecule could be tuned to create materials with specific, ordered structures.

In the realm of host-guest chemistry, the benzofuran cavity of this compound or its derivatives could be engineered to selectively bind small molecules or ions. nih.gov This could have applications in sensing, catalysis, and controlled release systems. The amine group provides a convenient handle for further functionalization, allowing for the attachment of recognition motifs or responsive units that can modulate the binding properties of the supramolecular assembly.

Advanced Materials Development

The unique electronic and photophysical properties of the benzofuran ring system make it an attractive component for advanced organic materials. researchgate.net While specific research on this compound in this area is limited, its structure suggests potential applications in organic electronics.

The electron-rich nature of the benzofuran core, coupled with the electron-donating amine group, could be harnessed in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The methyl group can also be used to tune the solid-state packing and solubility of the resulting materials.

Future work in this area would likely involve the synthesis of polymers or oligomers containing the this compound unit. By incorporating this building block into conjugated polymer backbones, it may be possible to develop new materials with tailored electronic properties for a variety of applications in the field of organic electronics.

Novel Bioactivity Profiling and Mechanistic Elucidation

Benzofuran derivatives are well-known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The specific substitution pattern of this compound suggests that it could also possess interesting biological properties.

Future research will undoubtedly focus on a comprehensive bioactivity screening of this compound against a wide range of biological targets. This could uncover novel therapeutic applications. For instance, the amine functionality is a common feature in many biologically active molecules, and its presence on the benzofuran scaffold could lead to interactions with specific enzymes or receptors.

Once a promising biological activity is identified, mechanistic studies will be crucial to understand how this compound exerts its effects at the molecular level. This could involve techniques such as molecular docking to predict binding modes, followed by biochemical and cell-based assays to validate these predictions and elucidate the downstream signaling pathways. africanjournalofbiomedicalresearch.comresearchgate.net

Table 2: Potential Biological Activities of this compound Based on the Benzofuran Scaffold

| Biological Activity | Potential Mechanism of Action |

| Anticancer | Inhibition of kinases, interaction with DNA, induction of apoptosis. nih.gov |

| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes. |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes like cyclooxygenases or lipoxygenases. |

| Neuroprotective | Modulation of neurotransmitter receptors or enzymes involved in neurodegeneration. |

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry and predictive modeling are indispensable tools in modern chemical research. For this compound, these approaches can be used to predict its properties and guide the design of new derivatives with enhanced performance for specific applications.

Quantum mechanical calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is valuable for designing new materials with specific electronic or optical properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be used to build predictive models that correlate the structural features of this compound and its derivatives with their biological activity or material properties. nih.gov These models can then be used to virtually screen large libraries of compounds to identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. africanjournalofbiomedicalresearch.comresearchgate.net Molecular docking simulations can further refine these predictions by providing insights into the binding interactions of these molecules with their biological targets. africanjournalofbiomedicalresearch.comresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Methylbenzofuran-7-amine, and how can reaction conditions be optimized?